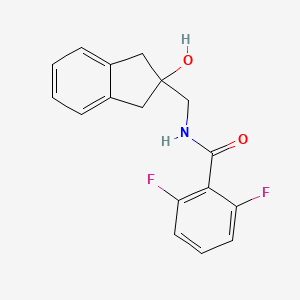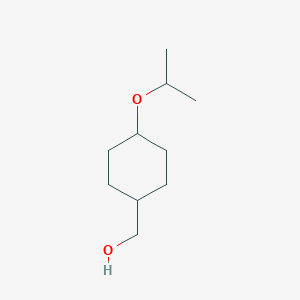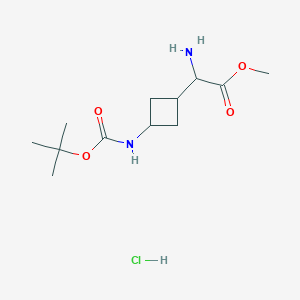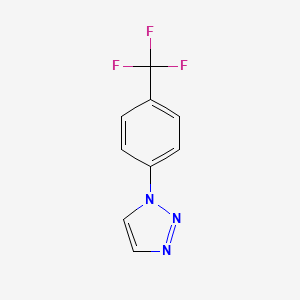
1-(4-Trifluoromethylphenyl)-1H-1,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Trifluoromethylphenyl)-1H-1,2,3-triazole is a chemical compound belonging to the class of triazoles, which are heterocyclic compounds featuring a five-membered ring with three nitrogen atoms. This particular triazole derivative is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to the triazole moiety.
Synthesis Analysis
The synthesis of triazole derivatives, including those with trifluoromethylphenyl groups, typically involves the 1,3-dipolar cycloaddition of azides with terminal alkynes. A study reported the regioselective synthesis of 1-(2,6-dichloro-4-trifluoromethylphenyl)-4-alkyl-1H-[1,2,3]-triazoles using this method, with Cu(I) salt as a catalyst, achieving high yields and regioselectivity . Although the specific compound is not directly synthesized in the provided papers, the methodologies discussed can be relevant for its synthesis.
Molecular Structure Analysis
The molecular structure of triazole derivatives can be elucidated using techniques such as X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy. For instance, the structure of a related compound, 4-phenyl-1H-1,2,3-triazole, was confirmed by XRD and NMR, indicating the utility of these methods in determining the molecular structure of triazole derivatives . Additionally, the crystal structure of a 1,2,4-triazole derivative was determined, showing significant dihedral angles between the triazole ring and adjacent benzene rings .
Chemical Reactions Analysis
Triazole compounds can undergo various chemical reactions, including tautomerism, as demonstrated by the thiol↔thione tautomerism observed in a 1,2,4-triazole derivative . The presence of a trifluoromethyl group in the phenyl ring could influence the reactivity and chemical behavior of the triazole, potentially leading to unique reaction pathways and products.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives can be characterized using a range of techniques. For example, the physicochemical properties of a novel triazole compound were investigated using elemental analyses, FT-IR, MS, and thermal analysis . The vibrational and electronic spectra, as well as NMR chemical shifts, were studied for other triazole derivatives, providing insights into their bonding features and electronic properties . These studies highlight the importance of comprehensive characterization to understand the behavior of triazole compounds, including those with trifluoromethylphenyl groups.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
1-(4-Trifluoromethylphenyl)-1H-1,2,3-triazole and its analogues have demonstrated significant antimicrobial activity. In a study, a series of these triazole analogues were tested against various bacteria and fungi, with some derivatives showing potent antibacterial and antifungal activities. The structure-activity relationship of these compounds suggests their potential use in developing new antimicrobial agents (Alam, Ozoe, & Lee, 2011).
Supramolecular Interactions
The research on 1,2,3-triazoles has expanded significantly, particularly in supramolecular and coordination chemistry. Their unique combination of facile accessibility and diverse supramolecular interactions has enabled applications in anion recognition, catalysis, and photochemistry. The nitrogen-rich triazole features enable complexation of anions and various coordination modes, making it a versatile functional unit (Schulze & Schubert, 2014).
Corrosion Inhibition
1,2,3-Triazole derivatives, such as MPTM, have been synthesized and shown to have a high corrosion inhibition efficiency for mild steel in acidic medium. The adsorption of these derivatives on metal surfaces suggests their potential use in protecting materials from corrosion (Hrimla et al., 2021).
Catalysis and Transfer Hydrogenation
1,2,3-Triazole derivatives have been used to create half-sandwich Ruthenium(II) complexes. These complexes show potential in catalytic oxidation of alcohols and transfer hydrogenation of ketones, indicating their use in catalysis and industrial chemical processes (Saleem et al., 2013).
Pharmaceutical Applications
While ensuring to exclude information related to drug use, dosage, and side effects, it's notable that 1,2,3-triazoles are significant in the pharmaceutical field for their broad range of biological activities. They have been studied extensively for their potential in developing new drugs with diverse biological activities, with a focus on new chemical entities and pharmaceuticals (Ferreira et al., 2013).
Zukünftige Richtungen
While specific future directions for “1-(4-Trifluoromethylphenyl)-1H-1,2,3-triazole” were not found, research in the field of trifluoromethylated compounds is ongoing. For instance, RAFT-mediated polymerization-induced self-assembly (RAFT-PISA) is a growing area of interest, with potential applications in drug delivery and mineral beneficiation .
Eigenschaften
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3/c10-9(11,12)7-1-3-8(4-2-7)15-6-5-13-14-15/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLCEEKXQLWFBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N2C=CN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(4-methoxyphenyl)-4-oxo-4H-[1]benzothieno[3,2-b]pyran-2-yl]furan-2-carboxamide](/img/structure/B2510624.png)
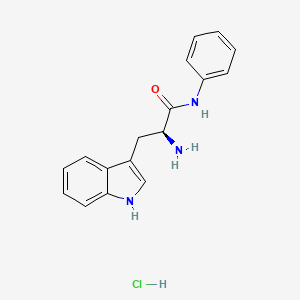
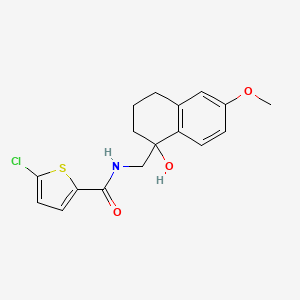
![3-(4-hydroxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2510628.png)
![2-(4-chloro-2-methylphenoxy)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide](/img/structure/B2510629.png)



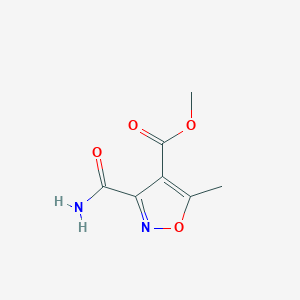
![7-[(3-chlorophenyl)methyl]-1-ethyl-3,4,9-trimethyl-5,7,9-trihydro-4H-1,2,4-tri azino[4,3-h]purine-6,8-dione](/img/structure/B2510641.png)
![tert-Butyl N-[1-(3-chlorophenyl)cyclopropyl]carbamate](/img/structure/B2510642.png)
